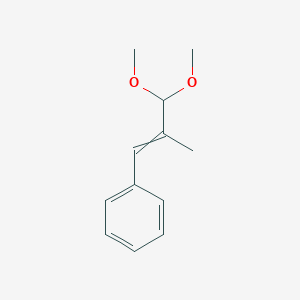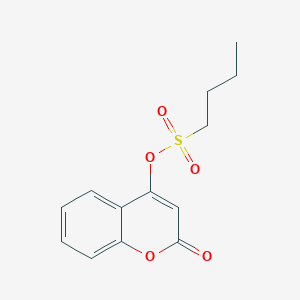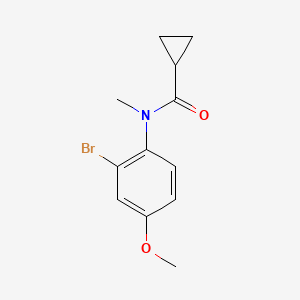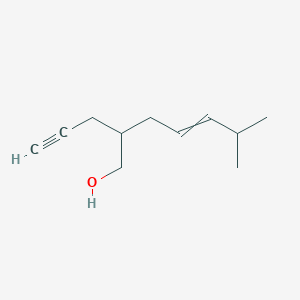
6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol: is an organic compound with the molecular formula C10H16O . This compound features a heptenol backbone with a methyl group at the sixth position and a propynyl group at the second position. It is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hept-4-en-1-ol and propyne.
Alkylation: The hept-4-en-1-ol undergoes alkylation with propyne in the presence of a strong base like sodium hydride (NaH) to introduce the propynyl group at the second position.
Methylation: The resulting intermediate is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the methyl group at the sixth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl chlorides.
Scientific Research Applications
Chemistry: 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The propynyl group may participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: This compound has a similar heptenol backbone but with a cyclohexene ring instead of a propynyl group.
2-Methyl-6-(p-tolyl)hept-2-en-1-yl acetate: This compound features a tolyl group and an acetate ester instead of the propynyl and hydroxyl groups.
Uniqueness: 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol is unique due to the presence of both a propynyl group and a hydroxyl group on the heptenol backbone
Properties
CAS No. |
656234-80-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
6-methyl-2-prop-2-ynylhept-4-en-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-6-11(9-12)8-5-7-10(2)3/h1,5,7,10-12H,6,8-9H2,2-3H3 |
InChI Key |
HEUVDGMVKFNMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCC(CC#C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


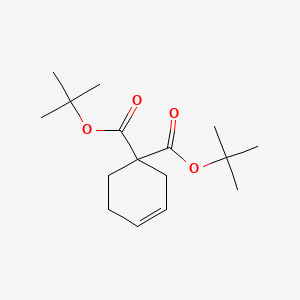

![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)


![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
